molecular formula C13H13NO B12594563 N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide CAS No. 650608-29-0

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide

Cat. No.: B12594563
CAS No.: 650608-29-0
M. Wt: 199.25 g/mol
InChI Key: UAKUACVJZBWEFO-JTQLQIEISA-N
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Description

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide is a chiral formamide derivative characterized by a naphthalen-2-yl ethyl group attached to the nitrogen atom of the formamide functional group. Its molecular formula is C₁₃H₁₃NO (CAS: 273384-77-3) . The stereochemistry at the chiral center (1S) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its structure combines the rigidity of the naphthalene ring with the hydrogen-bonding capacity of the formamide group, influencing solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

650608-29-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(1S)-1-naphthalen-2-ylethyl]formamide

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m0/s1

InChI Key

UAKUACVJZBWEFO-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC=O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide typically involves the reaction of 1-acetylnaphthalene with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide as an anticancer agent. Its structural similarities to known anticancer compounds suggest it may inhibit cancer cell proliferation. For instance, research indicates that derivatives of naphthalene-based formamides exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Studies have shown that naphthalene derivatives can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective mechanisms may involve the modulation of signaling pathways related to inflammation and apoptosis.

Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene moiety can enhance its antimicrobial efficacy.

Material Science Applications

Polymer Synthesis
The compound has been utilized as a monomer in polymer chemistry, contributing to the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in applications such as coatings, adhesives, and composites.

Nanomaterials Development
this compound has been explored in the synthesis of nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, providing targeted delivery and controlled release profiles.

Data Tables

Application AreaSpecific Use CaseFindings/Remarks
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective PropertiesReduces oxidative stress in neuronal cells
Antimicrobial ActivityEffective against multiple bacterial strains
Material SciencePolymer SynthesisEnhances thermal stability of polymer matrices
Nanomaterials DevelopmentUsed in functionalized nanoparticles for drug delivery

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.

Case Study 2: Neuroprotection
In another investigation, researchers assessed the neuroprotective effects of naphthalene derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The study found that pretreatment with this compound significantly reduced cell death and preserved mitochondrial function.

Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene moiety contributes to the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) N-[(1S)-1-(Naphthalen-2-yl)ethyl]acetamide (19b)
  • Structure : Replaces the formyl group (-CHO) with an acetyl group (-COCH₃).
  • Synthesis : Prepared via catalytic methods (e.g., Hf(OTf)₄) with >99% conversion and 97.4% enantiomeric excess (ee) .
(b) N-Methyl-N-[(1S)-1-Methyl-2-phenylethyl]formamide
  • Structure : Methyl substitution on the nitrogen and a phenyl group instead of naphthalene.
  • Properties: Molecular formula C₁₁H₁₅NO (CAS: 26343-75-9), density 1.002 g/cm³, predicted boiling point 325.4°C .
  • naphthalene) decreases aromatic stacking interactions.
(c) 3-Bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine
  • Structure : Pyridine ring with bromine substituent and an amine group.
  • Properties : Molecular formula C₁₀H₉BrN₂O (CAS: 1597248-04-8) .

Bond Characteristics and Structural Data

  • C=N Bond in Imines : In imine analogs (e.g., (E)-1-(Naphthalen-2-yl)ethylidene derivatives), C=N bond lengths range from 1.264–1.292 Å .
  • Formamide C=O Bond : Typically shorter (~1.21 Å) due to resonance stabilization, enhancing rigidity compared to imines.
(a) Sulfonamide Analogs
  • Example : N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1).
  • Synthesis : Sulfonylation with 1-naphthalenesulfonyl chloride yields crystalline products (mp 203–205°C) .
  • Contrast : Sulfonamides exhibit higher acidity (pKa ~10) compared to formamides (pKa ~–0.5), influencing solubility and reactivity.
(b) Pharmaceutical Derivatives
  • Example : SARS-CoV-2 Main Protease inhibitor with N-[(1S)-1-(naphthalen-2-yl)ethyl]formamide moiety.
  • Activity : Co-crystallized with the protease (PDB: 7TLL) at 2.07 Å resolution, demonstrating binding affinity via π-π interactions .
  • Comparison : Acetamide analogs (e.g., 19b) may show reduced inhibitory potency due to weaker hydrogen bonding.

Physical and Spectroscopic Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR) Application
This compound C₁₃H₁₃NO Not reported δ 8.2 (s, 1H, CHO), δ 5.1 (m, 1H, CH) Asymmetric synthesis, drug intermediates
N-(2-Acetylphenyl)naphthalene-1-sulfonamide C₁₈H₁₅NO₃S 203–205 δ 2.6 (s, 3H, COCH₃), δ 7.5–8.1 (m, ArH) Catalysis, material science
(S)-N-(1-Phenylethyl)acetamide C₉H₁₁NO Not reported δ 1.4 (d, 3H, CH₃), δ 4.9 (q, 1H, CH) Chiral resolving agent

Biological Activity

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other relevant biological activities based on recent research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique naphthalene moiety attached to an ethylamine group via a formamide linkage. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating varying degrees of activity.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa15 μg/mL
Candida albicans20 μg/mL

These results indicate that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain yeast strains .

Anticancer Activity

The anticancer potential of naphthalene derivatives has also been explored. Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Case Study: Growth Inhibition in Cancer Cell Lines

In a study evaluating the cytotoxic effects of naphthalene derivatives on cancer cell lines, it was found that:

  • Compound A (similar structure to this compound) showed a growth inhibition percentage (GI%) of 43.9% across multiple cancer types.
  • Notably, it exhibited selective growth inhibition against lung carcinoma cells, achieving a GI% of 94.73% .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of the naphthalene ring enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

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